Product packaging for eprin(Cat. No.:CAS No. 120993-72-8)

eprin

Cat. No.: B1166517
CAS No.: 120993-72-8
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Development and Discovery

The historical development of acetylsalicylic acid spans approximately 3,500 years, beginning with ancient civilizations who utilized willow bark preparations for therapeutic purposes. The Sumerians and Egyptians first documented the medicinal properties of willow-derived compounds, with the Ebers papyrus, an ancient Egyptian medical text, specifically referencing willow as an anti-inflammatory agent for treating non-specific aches and pains. Archaeological evidence suggests that these early applications laid the foundation for what would eventually become one of the world's most widely used pharmaceutical compounds.

The classical period witnessed significant advancement in the understanding of willow-based therapeutics. Around 400 BC, Hippocrates administered willow leaf tea to women during childbirth to alleviate pain, marking one of the earliest documented clinical applications of compounds related to modern acetylsalicylic acid. This practice demonstrated an early recognition of the analgesic properties inherent in willow-derived preparations, establishing a therapeutic tradition that would persist for centuries.

The modern scientific investigation of willow-based compounds began in the 18th century with systematic research efforts. In 1763, Edward Stone, a vicar in Chipping Norton, Oxfordshire, submitted a comprehensive report to the Royal Society detailing five years of experiments using dried, powdered willow bark for treating fevers. Stone's methodical approach represented the first rigorous scientific investigation of willow bark's therapeutic properties, providing empirical evidence for its febrifuge effects and establishing a foundation for subsequent chemical investigations.

The 19th century marked a period of intensive chemical exploration and compound isolation. Joseph Buchner, professor of pharmacy at Munich University, achieved a significant breakthrough in 1828 by successfully extracting the active ingredient from willow bark, producing bitter-tasting yellow crystals that he designated as salicin. This achievement represented the first successful isolation of a pure active compound from willow preparations, enabling more precise therapeutic applications and chemical analysis.

Parallel research efforts during the 1830s expanded the understanding of salicin distribution in plant species. Swiss pharmacist Johann Pagenstecher discovered salicin in meadowsweet flowers, while German researcher Karl Jacob Löwig independently identified the same compound in Spiraea species. These discoveries demonstrated the widespread occurrence of salicin-related compounds in various plant species, providing multiple natural sources for therapeutic compound extraction.

The critical chemical transformation occurred in 1853 when French chemist Charles Frédéric Gerhardt successfully determined the chemical structure of salicylic acid and achieved the first synthesis of acetylsalicylic acid. Gerhardt's work involved combining sodium salicylate with acetyl chloride, producing the first synthetic preparation of what would later become known as aspirin. However, Gerhardt's research remained incomplete, and no commercial product was developed from his initial synthesis.

The modern pharmaceutical era of acetylsalicylic acid began in 1897 at the German company Friedrich Bayer and Company. Felix Hoffmann, a chemist working under the supervision of Arthur Eichengrün, successfully synthesized pure acetylsalicylic acid on August 10, 1897. Hoffmann's motivation stemmed from his father's rheumatic condition and inability to tolerate salicylic acid due to severe gastrointestinal irritation. By modifying the hydroxyl group on the benzene ring through acetylation, Hoffmann created a compound that maintained therapeutic efficacy while reducing gastric side effects.

The development process at Bayer involved extensive pharmaceutical testing under Heinrich Dreser's supervision. Dreser initially dismissed acetylsalicylic acid's market potential, describing it as having an "enfeebling" action on the heart and focusing instead on heroin development. However, Arthur Eichengrün's persistence in advocating for acetylsalicylic acid development ultimately led to renewed testing efforts. Dreser's subsequent evaluation confirmed the compound's therapeutic properties, leading to its commercial development.

Nomenclature and Structural Identification

Acetylsalicylic acid possesses a complex nomenclature system reflecting its chemical structure and pharmaceutical applications. The compound's molecular formula C₉H₈O₄ represents its fundamental atomic composition, with a molecular weight of 180.16 daltons. The International Union of Pure and Applied Chemistry designation identifies the compound as 2-acetoxybenzoic acid, providing a systematic chemical name that reflects its structural organization.

The Chemical Abstracts Service has assigned acetylsalicylic acid the registry number 50-78-2, providing a unique identifier for scientific and regulatory documentation. This registry number serves as an international standard for compound identification across research institutions, pharmaceutical companies, and regulatory agencies worldwide.

Chemical Identifier Value
Molecular Formula C₉H₈O₄
Molecular Weight 180.16 g/mol
Chemical Abstracts Service Number 50-78-2
International Union of Pure and Applied Chemistry Name 2-acetoxybenzoic acid
International Chemical Identifier Key BSYNRYMUTXBXSQ-UHFFFAOYSA-N
PubChem Compound Identifier 2244

The compound's structural organization consists of a benzene ring system with two distinct functional groups. The primary structural component is a carboxylic acid group (-COOH) attached to the benzene ring, providing acidic properties and enabling various chemical interactions. The secondary functional group is an ester linkage formed through acetylation of the hydroxyl group adjacent to the carboxylic acid, creating the characteristic acetyl moiety that distinguishes acetylsalicylic acid from its parent compound salicylic acid.

The molecular geometry of acetylsalicylic acid exhibits planar characteristics due to the sp² hybridization of both the phenyl ring and carboxylic acid components. This planar configuration influences the compound's pharmacological properties and molecular interactions with biological targets. The ester group orientation relative to the carboxylic acid creates specific steric relationships that are crucial for the compound's biological activity and metabolic processing.

Acetylsalicylic acid is known by numerous alternative names and synonyms in scientific literature and pharmaceutical applications. Common synonyms include 2-acetyloxy benzoic acid, acetylsalicylate, o-acetylsalicylic acid, o-acetoxybenzoic acid, acylpyrin, polopiryna, and easprin. The most widely recognized commercial name remains "Aspirin," originally trademarked by Bayer in 1899. The etymology of "Aspirin" derives from 'A' representing acetyl, 'spir' from Spiraea ulmaria (meadowsweet), and 'in' as a common pharmaceutical suffix of that era.

Global Pharmaceutical Significance

Acetylsalicylic acid holds exceptional status within global pharmaceutical systems, recognized by the World Health Organization as an essential medicine. The World Health Organization Model List of Essential Medicines includes acetylsalicylic acid in multiple therapeutic categories, including anti-platelet medicines for cardiovascular applications and analgesics for pain management. This designation reflects the compound's fundamental importance in addressing primary healthcare needs across diverse global populations.

The global market for acetylsalicylic acid demonstrates substantial economic significance, with market analysis projecting growth from 2.507 billion United States dollars in 2025 to 2.858 billion United States dollars by 2030. This represents a compound annual growth rate of 2.81%, indicating sustained demand and expanding therapeutic applications. The market encompasses both prescription and over-the-counter formulations, with distribution through hospital pharmacies, retail pharmacies, and online channels across multiple geographic regions.

Market Parameter 2025 Value 2030 Projection Growth Rate
Global Market Size $2.507 billion $2.858 billion 2.81% annually
Primary Applications Cardiovascular Disease Pain/Fever/Inflammation -
Distribution Channels Hospital/Retail Pharmacies Online Channels -

Current research initiatives surrounding acetylsalicylic acid involve an estimated 700 to 1,000 clinical trials conducted annually, making it one of the most extensively studied pharmaceutical compounds. These investigations explore diverse therapeutic applications beyond traditional analgesic and anti-inflammatory uses, including cardiovascular disease prevention, cancer chemoprevention, and neurological disorder management. The ongoing research emphasis demonstrates the compound's continued relevance in modern pharmaceutical development and its potential for novel therapeutic applications.

The compound's pharmaceutical significance extends to its role in cardiovascular disease prevention, where low-dose acetylsalicylic acid therapy has become a standard intervention for individuals at elevated cardiovascular risk. This application has contributed significantly to global health outcomes, with widespread adoption in both developed and developing healthcare systems. The accessibility and affordability of acetylsalicylic acid make it particularly valuable for addressing healthcare disparities in resource-limited settings.

Manufacturing and distribution networks for acetylsalicylic acid span multiple continents, with production facilities in North America, Europe, Asia Pacific, and other regions. The global supply chain involves pharmaceutical companies ranging from large multinational corporations to regional manufacturers, ensuring widespread availability and competitive pricing. Quality control standards for acetylsalicylic acid production adhere to international pharmaceutical manufacturing guidelines, maintaining consistent therapeutic efficacy and safety profiles across different production sites.

Properties

CAS No.

120993-72-8

Molecular Formula

C20H12Br2O2

Synonyms

eprin

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • This compound has lower protein content than hydrogen-oxidizing bacteria but higher nucleic acids, which may limit its use in human diets without further processing .
  • Methanotroph-derived SCPs offer higher lipid content, making them suitable for aquaculture .

Comparison of Eph/Eprin Signaling Molecules with Similar Systems

Eph receptors and ephrins are critical in neural development and cancer. Below is a comparison with other cell-signaling systems:

Parameter Eph/Eprin System Wnt/β-Catenin Pathway Notch Signaling
Ligand Type Membrane-bound (ephrins) Secreted glycoproteins Membrane-bound
Receptor Type Tyrosine kinase (Eph) Frizzled receptors Notch receptors
Key Function Cell repulsion, boundary formation Cell proliferation, differentiation Cell fate determination
Role in Disease Cancer metastasis, neural disorders Colorectal cancer, developmental defects Leukemia, cardiovascular diseases
Therapeutic Targets EphA2, EphB4 inhibitors Wnt inhibitors (e.g., LGK974) Gamma-secretase inhibitors

Key Findings :

  • Unlike Wnt or Notch, Eph/eprin signaling requires direct cell-cell contact due to membrane-bound ligands, making it unique in regulating tissue boundaries .
  • Eph/eprin inhibitors are being explored for cancer, but their pleiotropic roles complicate therapeutic targeting compared to Wnt .

Comparison of Mthis compound Domains with Other Protein Modules

The MAM domain in R2B receptor tyrosine phosphatases (e.g., PTPκ, μ) is compared below with other protein domains:

Domain MAM (Mthis compound) EGF-like Domain Immunoglobulin (Ig) Domain
Structure β-sheet-rich, Ca²⁺-binding Three-disulfide-bonded loops β-Sandwich fold
Function Cell adhesion, signaling Ligand binding, receptor activation Antigen recognition, cell adhesion
Associated Proteins PTPκ, PTPμ, mthis compound proteases Notch, EGFR Antibodies, NCAM
Evolution Vertebrate-specific Conserved across metazoans Ubiquitous in eukaryotes

Key Findings :

  • MAM domains are exclusive to vertebrates, suggesting specialized roles in complex tissue development .
  • Unlike Ig domains, MAM domains rely on Ca²⁺ for structural stability, similar to EGF-like domains .

Data Sources :

  • Bacterial protein
  • Eph/eprin signaling:
  • MAM domains:
  • Matrix models:

Q & A

Basic: What are the key physicochemical properties of eprin that influence its behavior in experimental settings?

To characterize this compound, researchers should employ a multi-technique approach:

  • Spectroscopic analysis (e.g., NMR, IR) to determine structural integrity and functional groups.
  • Chromatographic methods (HPLC, GC-MS) for purity assessment and stability under varying conditions.
  • Thermodynamic profiling (DSC, TGA) to study phase transitions and decomposition thresholds.
    These methods ensure reproducibility and provide baseline data for comparative studies .

Basic: How can researchers establish a reliable baseline for this compound’s activity in vitro?

  • Dose-response standardization : Use validated cell lines and consistent incubation times.
  • Control groups : Include solvent-only controls and reference compounds with known mechanisms.
  • Replicate experiments : Minimum triplicate runs with statistical validation (e.g., ANOVA for inter-group variance). Document protocols rigorously to align with reproducibility guidelines .

Advanced: What statistical frameworks are optimal for analyzing dose-response relationships in this compound studies?

  • Non-linear regression models (e.g., Hill equation) to quantify EC₅₀/IC₅₀.
  • Bayesian hierarchical models for meta-analyses of heterogeneous datasets.
  • Bootstrapping to assess confidence intervals in small-sample studies. Avoid overreliance on p-values; instead, report effect sizes and confidence bounds .

Advanced: How should contradictory data on this compound’s mechanism of action be reconciled in meta-analyses?

  • Systematic discrepancy analysis : Categorize contradictions by experimental conditions (e.g., pH, temperature).
  • Sensitivity analysis : Identify outliers using Cook’s distance or leverage plots.
  • Contextual synthesis : Use PRISMA guidelines to weigh evidence quality, prioritizing studies with robust controls .

Methodology: What are best practices for applying PICO/PECOS frameworks to this compound research questions?

  • Population (P) : Define the biological/systemic context (e.g., specific enzymes or cell types).
  • Intervention (E) : Specify this compound’s concentration range and delivery method.
  • Comparison (C) : Use structurally analogous compounds or placebo controls.
  • Outcome (O) : Quantify endpoints (e.g., inhibition rates, binding affinity).
  • Feasibility : Ensure access to specialized equipment (e.g., cryo-EM for structural studies) .

Methodology: How can the FINER criteria improve the design of hypothesis-driven this compound studies?

  • Feasible : Pilot studies to assess resource requirements.
  • Interesting : Align with gaps in this compound’s pharmacokinetic/pharmacodynamic (PK/PD) data.
  • Novel : Explore understudied targets (e.g., epigenetic modifiers).
  • Ethical : Adhere to biosafety protocols for novel compounds.
  • Relevant : Link to therapeutic applications (e.g., oncology, neurology) .

Experimental Design: What controls are essential in longitudinal studies assessing this compound’s stability?

  • Negative controls : Solvent-only samples to rule out environmental degradation.
  • Positive controls : Compounds with known degradation profiles under similar conditions.
  • Accelerated aging tests : Use elevated temperatures to model long-term stability.
  • Analytical cross-checks : Pair HPLC with mass spectrometry for degradation product identification .

Data Management: What protocols ensure reproducibility in this compound synthesis and characterization?

  • Open-access documentation : Share synthesis protocols via platforms like Protocols.io .
  • Metadata tagging : Include batch numbers, storage conditions, and instrument calibration logs.
  • Independent replication : Collaborate with third-party labs for blinded validation .

Analytical Techniques: Which spectroscopic methods provide complementary insights into this compound’s structural dynamics?

  • X-ray crystallography : For high-resolution atomic-level structures.
  • Circular dichroism (CD) : To monitor conformational changes in solution.
  • Fluorescence anisotropy : For real-time binding kinetics.
  • Cross-validate : Integrate data from multiple techniques to resolve ambiguities .

Literature Review: How can systematic reviews address gaps in this compound’s pharmacological profile?

  • Search strategy : Use Boolean operators in databases (PubMed, Scopus) with keywords like “this compound AND (mechanism OR pharmacokinetics)”.
  • Risk of bias assessment : Apply Cochrane RoB tools for preclinical studies.
  • Gap mapping : Use SWOT analysis to identify understudied areas (e.g., metabolite profiling, cross-species efficacy) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.